

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride chemical properties

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Compound of Interest

	(-)-trans-1,2-
Compound Name:	Cyclohexanedicarboxylic Anhydride
Cat. No.:	B1590544

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An In-depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

This guide provides an in-depth exploration of **(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride**, a pivotal chiral building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's properties, reactivity, and practical applications. We will delve into the causality behind its synthetic utility, grounded in its unique stereochemical and electronic characteristics.

Core Physicochemical & Structural Properties

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is a chiral cyclic anhydride derived from the corresponding dicarboxylic acid.^[1] Its rigid trans configuration is fundamental to its utility, particularly in applications requiring stereochemical control, such as asymmetric synthesis and chiral resolutions.^[1] The anhydride functionality provides a site of high reactivity for nucleophilic attack, making it a versatile reagent.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione	[2]
Synonyms	(-)-trans-Hexahydrophthalic anhydride	
CAS Number	14166-21-3 (for the racemic trans-mixture), 31982-85-1 (for the (-)-enantiomer)	[2] [3]
Molecular Formula	C ₈ H ₁₀ O ₃	[2]
Molecular Weight	154.16 g/mol	[2] [4]
Appearance	White to off-white solid (powder or crystalline)	
Melting Point	144.0 to 149.0 °C	

| Assay | Typically >97% | |

The molecule's structure features a saturated six-membered cyclohexane ring fused to a five-membered anhydride ring. The trans stereochemistry refers to the relative orientation of the two substituents on the cyclohexane ring, which locks the molecule into a rigid conformation and is crucial for its effectiveness in stereoselective reactions.[\[1\]](#)

Spectroscopic Characterization: A Fingerprint of Reactivity

Spectroscopic analysis provides invaluable insight into the structure and purity of the anhydride. The key features distinguish it from its corresponding diacid or its cis-anhydride isomer.

- Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These typically appear at approximately 1860 cm⁻¹ (symmetric stretch) and 1780 cm⁻¹ (asymmetric stretch). The

high frequency of these bands, compared to a simple ketone or ester, is indicative of the ring strain and electronic coupling between the two carbonyl groups. The absence of a broad O-H stretch (around 3000 cm^{-1}) confirms the successful dehydration of the diacid to the anhydride.[2][5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is characterized by the absence of the carboxylic acid protons (which would appear far downfield, $>10\text{ ppm}$). The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically $1.2\text{-}3.0\text{ ppm}$). The two protons alpha to the carbonyl groups (at the ring junction) are diastereotopic and will appear as distinct signals, often providing a clear signature of the trans configuration through their coupling constants.[2][6]
 - ^{13}C NMR: The spectrum will show two distinct, downfield signals for the carbonyl carbons, typically in the range of $170\text{-}175\text{ ppm}$. The remaining six carbons of the cyclohexane ring will appear in the upfield aliphatic region.[2]

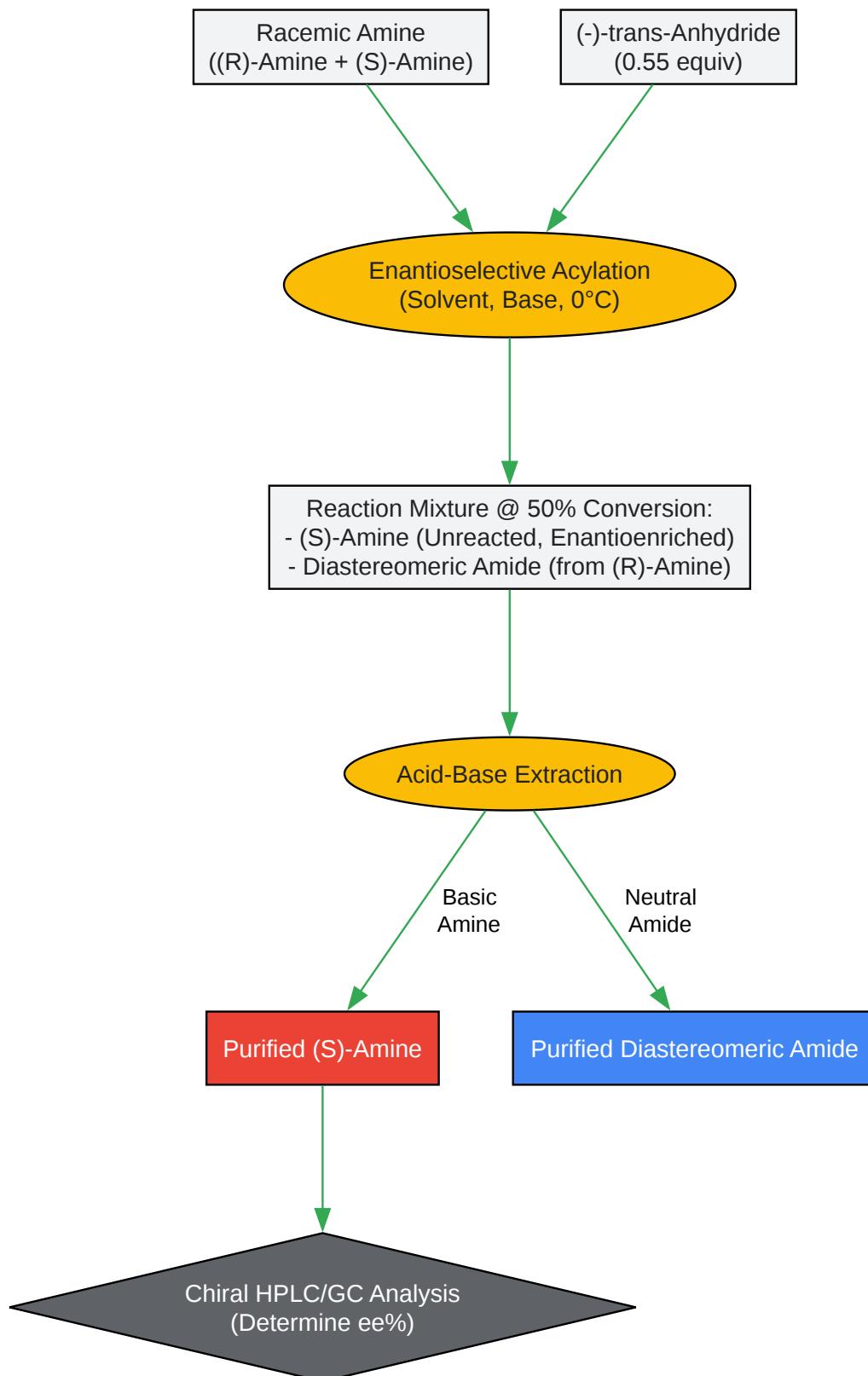
Chemical Reactivity: The Nexus of Synthesis

The synthetic utility of **(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride** is dominated by the reactivity of the anhydride ring. The electrophilicity of the carbonyl carbons makes them prime targets for a wide range of nucleophiles.

Nucleophilic Ring-Opening: A Gateway to Functionalization

The cornerstone of this anhydride's reactivity is its susceptibility to nucleophilic acyl substitution, which results in the opening of the anhydride ring. This process is highly regioselective, with the nucleophile attacking one of the two equivalent carbonyl carbons. This reaction forms a tetrahedral intermediate which then collapses, cleaving a C-O bond in the ring to yield a product that contains both a carboxylate (or carboxylic acid after workup) and a new functional group derived from the nucleophile (e.g., an ester or amide).[7]

The general mechanism can be visualized as follows:

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